6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide
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Overview
Description
6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chromene core, which is derived from salicylaldehyde and an appropriate acetophenone derivative.
Formation of Chromene Core: The chromene core is formed through a base-catalyzed condensation reaction, followed by cyclization.
Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic substitution reactions.
Formation of Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as piperidine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromene core or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the chromene core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and targets, such as enzymes, receptors, and signaling molecules.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit specific kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the piperidine and propan-2-ylphenyl substituents, resulting in different biological activities.
7-Methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro and piperidine substituents, leading to variations in its chemical reactivity and applications.
4-Oxo-N-[2-(piperidin-1-YL)-2-phenylethyl]-4H-chromene-2-carboxamide: Lacks the chloro and methyl groups, affecting its pharmacological properties.
Uniqueness
6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro, methyl, piperidine, and propan-2-ylphenyl groups contributes to its potential as a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H31ClN2O3 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
6-chloro-7-methyl-4-oxo-N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C27H31ClN2O3/c1-17(2)19-7-9-20(10-8-19)23(30-11-5-4-6-12-30)16-29-27(32)26-15-24(31)21-14-22(28)18(3)13-25(21)33-26/h7-10,13-15,17,23H,4-6,11-12,16H2,1-3H3,(H,29,32) |
InChI Key |
PIBXSHJKPDRTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCCCC4 |
Origin of Product |
United States |
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